molecular formula C20H28N2O3 B12442889 tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate

tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate

Cat. No.: B12442889
M. Wt: 344.4 g/mol
InChI Key: OYDBVCIMTOBWLQ-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate is a carbamate derivative featuring a cyclopentyl core substituted with a 3-phenylprop-2-enamido methyl group. Its tert-butyl carbamate moiety acts as a protective group, enhancing stability during synthetic processes. The compound’s unique structure—combining a rigid cyclopentyl ring, an aromatic phenyl group, and an enamide linkage—confers distinct physicochemical and biological properties, making it relevant in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl N-[1-[(3-phenylprop-2-enoylamino)methyl]cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-20(13-7-8-14-20)15-21-17(23)12-11-16-9-5-4-6-10-16/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDBVCIMTOBWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate involves several steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent . This method ensures the formation of the desired compound with high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate has several scientific research applications:

    Chemistry: It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.

    Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number/Reference Structural Features Key Differences Impact on Properties/Applications
tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate N/A Cyclopentyl core, 3-phenylprop-2-enamido methyl group, tert-butyl carbamate Reference compound High rigidity, potential enzyme inhibition due to aromatic and enamide motifs
tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate 79069-13-9 Hydroxyalkyl chain Hydroxy vs. enamide substituent Reduced lipophilicity; altered solubility and hydrogen-bonding capacity
tert-butyl N-(4-fluorophenyl)carbamate N/A Fluorophenyl substituent Fluorine atom instead of cyclopentyl-enamide system Enhanced lipophilicity; improved enzyme inhibition (e.g., kinase targets)
tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate N/A Chlorophenylmethoxy group, cyclohexyl core Chlorine substituent and cyclohexyl vs. cyclopentyl ring Increased reactivity in electrophilic interactions; distinct ring conformation affects target binding
tert-butyl N-(2-aminoethyl)carbamate 106391-86-0 Aminoethyl group Amino group vs. enamide Higher basicity; potential for protonation in biological systems
tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate N/A Sulfamoylmethyl substituent, cyclobutyl core Sulfonamide functionality Enhanced biological activity (e.g., enzyme inhibition via sulfonamide interactions)

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is likely higher than hydroxyalkyl derivatives (e.g., ~2.5 vs. ~1.8 for tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate) due to aromatic and cyclopentyl groups .
  • Solubility: Polar enamide and carbamate groups may improve aqueous solubility compared to fully nonpolar analogs (e.g., tert-butyl N-phenylcarbamate) .
  • Stability : The tert-butyl group enhances steric protection, reducing hydrolysis rates relative to unsubstituted carbamates .

Research Findings and Case Studies

  • Structure-Activity Relationships (SAR) : Modifications to the cyclopentyl ring or enamide group (e.g., introducing chlorine or fluorine) could mimic the enhanced activity observed in chlorophenyl or fluorophenyl analogs .
  • Drug Design: The compound’s rigidity and aromaticity align with scaffolds used in kinase inhibitors, as seen in tert-butyl N-(2-amino-4-methylpentyl)carbamate’s anticancer properties .
  • Synthetic Pathways : Protection-deprotection strategies, as demonstrated in tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate synthesis, are applicable for scalable production .

Biological Activity

Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20_{20}H28_{28}N2_2O3_3 and a molecular weight of 344.45 g/mol. Its structure includes a tert-butyl group , which is known for its steric hindrance, and a cyclopentyl moiety , which may influence its biological interactions. The compound's CAS number is 946384-77-6, and it is characterized by the presence of a carbamate functional group that can undergo hydrolysis and participate in various chemical reactions such as Michael addition.

Understanding the biological activity of this compound requires examining its interaction with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to various physiological processes.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound, focusing on its pharmacological effects:

Antimicrobial Activity

The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens. For instance, compounds with similar structures have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study highlighted the antimicrobial properties of related compounds:

Compound NameMIC (μg/mL)Activity Against
Compound A4MRSA
Compound B8C. difficile
This compoundTBDTBD

This table illustrates the need for further research to establish specific MIC values for this compound.

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity are crucial for evaluating the safety profile of this compound. Preliminary results indicate that it exhibits favorable toxicity profiles in human cell lines, maintaining cell viability even at higher concentrations.

Toxicity Profile Summary

Concentration (μg/mL)Cell Viability (%)
4100
1695
3290

These findings suggest that this compound may have a promising safety profile for further development.

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